molecular formula C25H21ClN4O2 B2809044 1-(4-(4-chlorobenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide CAS No. 1251623-64-9

1-(4-(4-chlorobenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamide

Cat. No.: B2809044
CAS No.: 1251623-64-9
M. Wt: 444.92
InChI Key: AQGDFTDRKYLERH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the imidazole ring is a heterocycle that can participate in various reactions . The amide groups might undergo hydrolysis, and the chlorobenzamido group could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .

Scientific Research Applications

Synthesis and Functionalization

Recent research highlights the significance of imidazole derivatives in the synthesis of complex molecules. For example, studies have demonstrated methods for functionalizing 1H-pyrazole-3-carboxylic acid to produce various compounds, including imidazo[4,5-b] pyridine derivatives, through specific reaction mechanisms. These processes are crucial for developing new molecules with potential biological activities (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005). Additionally, the aminocarbonylation of 4-iodo-1H-imidazoles using amino acid amide nucleophiles to prepare 5-aryl-1-benzyl-1H-imidazole-4-carboxamides showcases a method to synthesize constrained peptide analogues, indicating the versatility of imidazole derivatives in organic synthesis (A. Skogh, R. Fransson, et al., 2013).

Antitumor Activity

Imidazole derivatives have been extensively studied for their antitumor activities. Bis(2-chloroethyl)amino derivatives of imidazole and other related structures have shown promising results in preclinical testing stages. These compounds are of interest for both their potential as new antitumor drugs and their diverse biological properties, highlighting the role of imidazole derivatives in medicinal chemistry (M. Iradyan, N. Iradyan, et al., 2009).

Antimicrobial Activity

The synthesis of 1H-benzimidazole-2-carboxamido derivatives has revealed compounds with significant antimicrobial activity, particularly against bacteria such as S. aureus and E. coli. This research suggests that imidazole derivatives could be potent antibacterial agents, expanding the potential applications of these compounds in addressing antibiotic resistance (Seçkin Özden, Figen Usta, et al., 2011).

Inhibitors for Enzyme Activity

Imidazole-4-carboxamide derivatives have been identified as potent inhibitors of adenosine deaminase (ADA), with some compounds showing inhibitory activity at concentrations lower than 20 nM. These findings open up avenues for the development of therapeutic agents targeting diseases associated with ADA dysfunction, demonstrating the biochemical application of imidazole derivatives (Expert Opinion on Therapeutic Patents, 2004).

Properties

IUPAC Name

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O2/c1-17-4-2-3-5-22(17)29-25(32)23-15-30(16-27-23)14-18-6-12-21(13-7-18)28-24(31)19-8-10-20(26)11-9-19/h2-13,15-16H,14H2,1H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGDFTDRKYLERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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